Product packaging for ODM-204(Cat. No.:)

ODM-204

Cat. No.: B1578909
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Landscape of Castration-Resistant Prostate Cancer Therapeutic Development

Prostate cancer (PCa) is a prevalent malignancy in men, with a significant number of patients eventually progressing to castration-resistant prostate cancer (CRPC). frontiersin.org CRPC is an advanced form of the disease characterized by its ability to grow despite low levels of circulating testosterone (B1683101), typically achieved through androgen deprivation therapy (ADT). frontiersin.orgutupub.fiembopress.org ADT has been a cornerstone of prostate cancer treatment for many decades, but it is not curative, and resistance inevitably develops. embopress.orgnih.govnih.gov The prognosis for patients who develop CRPC is often poor. utupub.fi

Despite the low levels of circulating androgens in CRPC, the androgen receptor (AR) signaling pathway remains a critical driver of tumor growth and survival in the majority of cases. frontiersin.orgutupub.fiembopress.orgnih.govnih.gov This continued reliance on AR signaling in a castrate environment has led to the development of novel AR-targeted therapies. These include second-generation antiandrogens like enzalutamide (B1683756) and androgen synthesis inhibitors like abiraterone (B193195) acetate (B1210297). nih.govnih.govurotoday.com While these agents have improved outcomes for CRPC patients, resistance mechanisms frequently emerge, highlighting the need for new therapeutic strategies. nih.govnih.gov

Rationale for Dual Androgen Receptor and Androgen Biosynthesis Inhibition Strategies

The persistence of AR signaling in CRPC, even after treatment with current AR-targeted therapies, underscores the complexity of resistance mechanisms. embopress.orgnih.govnih.gov These mechanisms can involve AR gene amplification, mutations in the AR gene, expression of constitutively active AR splice variants, and the continued synthesis of androgens within the tumor microenvironment or adrenal glands. frontiersin.orgembopress.orgnih.govnih.gov

Given that AR activity can be driven by both residual androgens and altered receptor function, a compelling rationale exists for therapeutic strategies that simultaneously target both androgen biosynthesis and AR signaling. urotoday.comnih.gov Preclinical data suggests that treatment with agents targeting either ligand synthesis or the AR can lead to reciprocal induction of the other pathway, potentially contributing to resistance. urotoday.com Therefore, a dual-action approach that inhibits the production of androgens while also directly blocking the AR could offer a more comprehensive blockade of the AR axis, potentially overcoming or delaying the emergence of resistance observed with single-agent therapies. urotoday.comnih.gov

Position of ODM-204 as a Novel Nonsteroidal Investigational Agent in Prostate Cancer Research

This compound is an investigational chemical compound being explored for the treatment of CRPC. utupub.firesearchgate.netnih.govnih.govhelsinki.fi It is characterized as a novel, orally administered, nonsteroidal agent with a dual mechanism of action. utupub.firesearchgate.netnih.govnih.govhelsinki.fi Unlike some existing therapies that primarily focus on either inhibiting androgen synthesis or blocking the AR, this compound is designed to do both. utupub.firesearchgate.netnih.gov Specifically, it is anticipated to inhibit the CYP17A1 enzyme, which is crucial for the synthesis of androgens like testosterone and dihydrotestosterone (B1667394) (DHT), and to block the AR with high affinity and specificity. utupub.firesearchgate.netnih.gov This dual targeting positions this compound as a potentially more effective agent for dampening androgenic stimuli in the body and inhibiting AR signaling in CRPC. utupub.firesearchgate.netnih.gov

Overview of Preclinical Research Endeavors Related to this compound

Preclinical research has investigated the activity and potential of this compound in prostate cancer models. Studies have shown that this compound inhibits CYP17A1 in vitro. utupub.fi Furthermore, it has demonstrated potent antagonism of the AR, with some preclinical findings suggesting a higher potency compared to enzalutamide in this regard. researchgate.net The compound has also shown the ability to antagonize androgen receptors with common mutations found in CRPC, including T877A, W741L, and F876L (F877L). researchgate.net

In vitro studies using androgen-dependent prostate cancer cell lines, such as VCaP and LNCaP, have shown that this compound inhibits their proliferation. utupub.firesearchgate.netnih.gov In vivo studies using murine VCaP xenograft models have demonstrated that this compound significantly reduced tumor growth. utupub.firesearchgate.netnih.gov In one study, this compound showed significant antitumor activity in the VCaP xenograft model, exhibiting better results than single-agent enzalutamide or abiraterone, or their combination. ascopubs.org

Preclinical pharmacokinetic and pharmacodynamic studies in animal models, including rats and cynomolgus monkeys, have also been conducted. In sexually mature male cynomolgus monkeys, single oral doses of this compound dose-dependently inhibited adrenal and testicular steroid production. utupub.firesearchgate.netnih.gov Similar results regarding the inhibition of testosterone production were observed in human chorionic gonadotropin-treated male rats. utupub.finih.gov In rats, co-administration of this compound with leuprolide acetate (an LHRH agonist) significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decreased the weight of androgen-sensitive organs. utupub.firesearchgate.netnih.gov These preclinical findings supported the progression of this compound to clinical evaluation. utupub.firesearchgate.netnih.gov

While detailed quantitative data tables from the search results are limited, the following summarizes key preclinical findings:

Table 1: Summary of Preclinical Findings for this compound

Study TypeModel SystemKey FindingSource
In vitro EnzymeHuman testicular microsomes, adrenal cellsInhibition of CYP17A1 (IC₅₀ 22 nM) ascopubs.org
In vitro AR BindingCells transfected with full-length ARHigh affinity binding to AR (Ki 47 nM) and selectivity. Potent antagonism of AR. ascopubs.org May have higher potency than enzalutamide. researchgate.net researchgate.netascopubs.org
In vitro Cell ProliferationVCaP, LNCaP cellsInhibition of androgen-dependent cell proliferation. utupub.firesearchgate.netnih.gov utupub.firesearchgate.netnih.gov
In vitro AR MutantsCells with AR mutants (T877A, W741L, F876L)Antagonism of AR mutants. researchgate.net researchgate.net
In vivo EfficacyMurine VCaP xenograftsSignificant reduction in tumor growth. utupub.firesearchgate.netnih.gov Showed better antitumor activity than enzalutamide, abiraterone, or their combination in one study. ascopubs.org utupub.firesearchgate.netnih.govascopubs.org
In vivo PK/PDMale Cynomolgus MonkeysDose-dependent inhibition of adrenal and testicular steroid production after single oral dose. utupub.firesearchgate.netnih.govascopubs.org Good oral bioavailability. ascopubs.org utupub.firesearchgate.netnih.govascopubs.org
In vivo PK/PDMale Rats (hCG-treated, Leuprolide co-admin)Inhibition of testosterone production. utupub.finih.gov Potentiation of testosterone suppression with leuprolide. utupub.firesearchgate.netnih.gov utupub.firesearchgate.netnih.gov

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ODM204;  ODM-204;  ODM 204.

Origin of Product

United States

Molecular Mechanisms of Action of Odm 204

Androgen Receptor Antagonism by ODM-204

This compound functions as a potent antagonist of the androgen receptor. researchgate.netresearchgate.net This involves direct binding to the receptor, modulation of its signaling pathways, interaction with both wild-type and mutant AR forms, and impact on AR nuclear translocation and DNA binding. utupub.firesearchgate.netascopubs.org

Direct Binding Affinity and Specificity for the Androgen Receptor

Studies have shown that this compound binds to the androgen receptor with high affinity and selectivity. researchgate.netutupub.fiascopubs.org Preclinical data indicates a binding affinity (Ki) of 47 nM for wild-type AR. ascopubs.org This high affinity suggests that this compound can effectively compete with endogenous androgens for binding sites on the receptor. utupub.fi

Modulation of Androgen Receptor Signaling Pathways

By binding to the AR, this compound modulates downstream signaling pathways that are typically activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). researchgate.netcancer.gov This antagonism disrupts the cascade of events that lead to the transcription of AR-responsive genes, which are crucial for prostate cancer cell growth and survival. cancer.govnih.gov

Interaction with Wild-Type Androgen Receptor

This compound acts as a potent and full antagonist for human wild-type AR. utupub.fi Functional assays in cells expressing full-length human AR and an androgen-responsive reporter gene construct have demonstrated an IC50 value of 80 nM for this compound in inhibiting AR transactivation. utupub.fi This indicates a higher potency compared to enzalutamide (B1683756), which had an IC50 of 220 nM in the same assay. utupub.fi

Efficacy Against Androgen Receptor Mutants (e.g., F877L, W742L, T878A)

A significant aspect of this compound's activity is its efficacy against common AR mutations found in CRPC, including F877L, W742L, and T878A (also referred to as T877A). researchgate.netresearchgate.netnih.gov These mutations can confer resistance to other AR-targeted therapies like enzalutamide and apalutamide (B1683753). nih.govutupub.fi Preclinical studies have shown that this compound can antagonize AR with these mutations. researchgate.netnih.gov Specifically, IC50 values for inhibiting the transactivation of mutant ARs were reported as 95 nM for AR(T877A), 277 nM for AR(W741L), and 6 nM for AR(F876L). ascopubs.org

Impact on Androgen Receptor Nuclear Translocation and DNA Binding

Androgen binding typically induces AR nuclear translocation and subsequent binding to DNA at androgen response elements, leading to gene transcription. cancer.govnih.gov this compound has been shown to inhibit testosterone-mediated nuclear translocation of both wild-type and mutant ARs. researchgate.netascopubs.org This prevents the receptor from reaching the nucleus and binding to DNA, thereby blocking the transcription of AR-responsive genes and inhibiting the growth of AR-expressing prostate cancer cells. cancer.govoncohemakey.com Immunocytochemical labeling studies have indicated that this compound is equipotent to enzalutamide in inhibiting the testosterone-induced nuclear translocation of AR. utupub.fi

CYP17A1 Enzyme Inhibition by this compound

Here is a table summarizing some of the in vitro data on this compound's activity:

Mechanism / TargetAssay TypeResultReference
AR Binding Affinity (wild-type)Competitive binding assay (rat prostate cytosol)Ki = 47 nM ascopubs.org
AR Antagonism (wild-type)Transactivation assay (AR-HEK293 cells)IC50 = 80 nM utupub.fimedchemexpress.com
AR Antagonism (T877A mutant)Transactivation assayIC50 = 95 nM ascopubs.org
AR Antagonism (W741L mutant)Transactivation assayIC50 = 277 nM ascopubs.org
AR Antagonism (F876L mutant)Transactivation assayIC50 = 6 nM ascopubs.org
CYP17A1 InhibitionIn vitro assayIC50 = 22 nM ascopubs.orgmedchemexpress.com
AR Nuclear TranslocationImmunocytochemistry (AR-HEK293 cells)Inhibits testosterone-induced utupub.fiascopubs.org
LNCaP cell proliferationIn vitro assayIC50 = 170 nM ascopubs.org
VCaP cell proliferationIn vitro assayIC50 = 280 nM ascopubs.org

Inhibition of 17α-Hydroxylase Activity

This compound has been shown to inhibit the 17α-hydroxylase activity of CYP17A1. This enzymatic activity is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively wikipedia.orgscbt.commdpi.com. These 17α-hydroxylated steroids are precursors to androgens mdpi.com.

Studies using testicular microsomes have demonstrated the inhibitory effect of this compound on 17α-hydroxylase activity. The IC50 values for this compound were reported as 22 nM for human, 11 nM for monkey, and 92 nM for rat testicular microsomes utupub.fi.

Inhibition of 17,20-Lyase Activity

In addition to inhibiting 17α-hydroxylase activity, this compound also inhibits the 17,20-lyase activity of CYP17A1 utupub.ficancer.gov. The 17,20-lyase activity is the subsequent step in androgen synthesis, converting 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into the androgens dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively wikipedia.orgscbt.commdpi.com. DHEA and androstenedione are then further converted into testosterone and DHT scbt.commdpi.com.

The inhibition of 17,20-lyase activity by this compound has been demonstrated in human adrenocortical carcinoma H295R cells. The IC50 for this compound in inhibiting this conversion, measured by acetic acid release, was 40 nM utupub.fi.

Downregulation of Androgen Biosynthesis Pathways

Through its inhibition of both 17α-hydroxylase and 17,20-lyase activities, this compound effectively downregulates the entire androgen biosynthesis pathway utupub.ficancer.gov. By blocking these key enzymatic steps, this compound reduces the production of androgen precursors and ultimately the levels of testosterone and DHT utupub.ficancer.gov.

In cultured H295R cells, this compound inhibited the production of DHEA, androstenedione, and testosterone with IC50 values of 94 nM, 145 nM, and 230 nM, respectively utupub.fi. Preclinical studies in sexually mature male cynomolgus monkeys showed that a single oral dose of this compound dose-dependently inhibited adrenal and testicular steroid production utupub.finih.govresearchgate.net. Similar results were observed in human chorionic gonadotropin-treated male rats, where this compound potentiated the suppressive effect of leuprolide acetate (B1210297) on testosterone production utupub.finih.gov.

Comparative Enzymatic Inhibition Profiling

Comparative studies have assessed the enzymatic inhibition profile of this compound against other CYP17A1 inhibitors like abiraterone (B193195) and galeterone (B1683757).

In human testicular microsomes, the IC50 for this compound's inhibition of 17α-hydroxylase was 22 nM, while abiraterone showed an IC50 of 1.3 nM and galeterone an IC50 of 9 nM utupub.fi. For 17,20-lyase inhibition in H295R cells, this compound had an IC50 of 40 nM, compared to 0.4 nM for abiraterone and 200 nM for galeterone utupub.fi.

The following table provides a comparative overview of the in vitro enzymatic inhibition potencies:

CompoundTarget Enzyme ActivityAssay ModelIC50 (nM)
This compound17α-HydroxylaseHuman testicular microsomes22
Abiraterone17α-HydroxylaseHuman testicular microsomes1.3
Galeterone17α-HydroxylaseHuman testicular microsomes9
This compound17,20-LyaseH295R cells40
Abiraterone17,20-LyaseH295R cells0.4
Galeterone17,20-LyaseH295R cells200

Note: This table is intended to be an interactive data table in a dynamic environment.

In terms of inhibiting the production of specific androgens in H295R cells, this compound exhibited IC50 values of 94 nM for DHEA, 145 nM for androstenedione, and 230 nM for testosterone utupub.fi.

Combined Androgen Receptor and CYP17A1 Inhibitory Effects

This compound is designed as a dual-action compound that not only inhibits androgen synthesis via CYP17A1 but also directly blocks the androgen receptor utupub.firesearchgate.nethelsinki.ficancer.gov. This combined approach aims to more effectively counteract the effects of androgens.

This compound binds to the AR with high affinity and specificity utupub.firesearchgate.netnih.gov. In a competitive AR binding assay, the inhibition constant (Ki) value for this compound was 55 nM utupub.fi. This binding affinity is comparable to or higher than that of other AR antagonists researchgate.netascopubs.org.

The compound inhibits androgen-induced AR activation and nuclear translocation, preventing the receptor from binding to androgen-responsive genes and driving transcription cancer.gov. This leads to the inhibition of growth in AR-expressing prostate cancer cells cancer.gov.

Synergistic or Additive Molecular Interactions

The dual targeting of both CYP17A1 and AR by this compound is hypothesized to result in synergistic or additive molecular interactions that lead to a more profound suppression of androgen signaling compared to inhibiting either target alone helsinki.firesearchgate.netmdpi.com. By reducing the levels of androgens available to bind the receptor while simultaneously blocking the receptor itself, this compound can potentially overcome mechanisms of resistance that rely on continued AR activation despite low androgen levels or on residual androgen synthesis helsinki.firesearchgate.net.

Preclinical studies have shown that this compound suppressed androgen-induced proliferation of prostate cancer cell lines such as LNCaP and VCaP utupub.fiascopubs.org. In LNCaP cells, this compound was more efficient at inhibiting proliferation than enzalutamide, abiraterone, or galeterone utupub.fi. In VCaP cells, this compound and enzalutamide showed similar potency, while galeterone and abiraterone were less efficient utupub.fi. This suggests that the combined mechanism contributes to its antiproliferative effects.

The following table shows the comparative inhibition of prostate cancer cell proliferation:

CompoundCell LineIC50 (nM)
This compoundLNCaP200
EnzalutamideLNCaP880
AbirateroneLNCaP1300
GaleteroneLNCaP2600
This compoundVCaP260
EnzalutamideVCaP315
GaleteroneVCaP2000
AbirateroneVCaP9000

Note: This table is intended to be an interactive data table in a dynamic environment.

Furthermore, this compound has demonstrated the ability to inhibit testosterone-mediated nuclear translocation of wild-type AR and several mutant ARs, including AR(T877A), AR(W741L), and AR(F876L) researchgate.netascopubs.org. This activity against common AR mutations found in castration-resistant prostate cancer (CRPC) suggests a potential to overcome resistance mechanisms associated with these mutations researchgate.net.

Integrated Suppression of Androgenic Stimuli

The combined inhibition of CYP17A1 and AR by this compound leads to an integrated suppression of androgenic stimuli utupub.fihelsinki.fi. By reducing the production of androgens systemically and locally, and by directly blocking the receptor that mediates androgenic effects, this compound aims to more profoundly dampen the signaling pathways that drive prostate cancer growth utupub.fihelsinki.fi. This integrated approach is particularly relevant in CRPC, where AR signaling remains active despite low circulating androgen levels due to various mechanisms, including intratumoral androgen synthesis and AR overexpression or mutation utupub.fioncotarget.comfrontiersin.org.

Preclinical data indicate that this dual inhibition efficiently suppresses steroid biosynthesis and exhibits promising antitumor activity in animal models of human prostate cancer utupub.fihelsinki.fi. In a VCaP xenograft model, this compound showed significant antitumor activity ascopubs.org. The integrated suppression of androgenic stimuli is considered a valuable mechanism for the treatment of prostate cancer patients helsinki.ficardiff.ac.uk.

Preclinical Efficacy and Pharmacodynamic Evaluation of Odm 204

In Vitro Studies on Androgen-Dependent Cancer Cell Lines

In vitro research has investigated the direct effects of ODM-204 on prostate cancer cell lines that are dependent on androgen signaling for growth. These studies provide insights into the compound's cellular mechanisms of action.

Inhibition of Cellular Proliferation (e.g., VCaP, LNCaP Cells)

This compound has demonstrated the ability to inhibit the proliferation of androgen-dependent prostate cancer cell lines, including VCaP and LNCaP cells, in vitro. Studies have shown that this compound suppresses androgen-induced proliferation in these cell lines researchgate.netutupub.finih.govresearchgate.netresearchgate.net.

In LNCaP cells, this compound suppressed androgen-induced proliferation more efficiently than enzalutamide (B1683756), abiraterone (B193195), or galeterone (B1683757), with an IC50 value of 200 nM utupub.fi. For VCaP cells, this compound inhibited proliferation with an IC50 value of 260 nM, showing comparable potency to enzalutamide (IC50 315 nM) utupub.fiascopubs.org. Galeterone and abiraterone were less efficient in inhibiting VCaP cell proliferation in these studies utupub.fi.

The antiproliferative effect of this compound in these cell lines is attributed to its potent antagonism of the AR and its inhibition of CYP17A1, which reduces androgen synthesis necessary for cell growth researchgate.netnih.gov.

Here is a summary of the in vitro proliferation inhibition data:

Cell LineThis compound IC50 (nM)Comparator (IC50 nM)
LNCaP200Enzalutamide (880), Abiraterone (1300), Galeterone (2600) utupub.fi
VCaP260-280Enzalutamide (315), Galeterone (2000), Abiraterone (9000) utupub.fiascopubs.org

Effects on Steroidogenesis in Cellular Models (e.g., H295R Cells)

This compound has been evaluated for its effects on steroidogenesis, particularly through the inhibition of CYP17A1, a key enzyme in androgen biosynthesis. Studies using the human adrenocortical carcinoma cell line H295R, which expresses key steroidogenic enzymes, have shown that this compound inhibits steroid production utupub.fivulcanchem.comeuropa.eu.

In Vivo Animal Model Research

Preclinical in vivo studies using animal models have been crucial in evaluating the efficacy of this compound in a more complex biological setting, particularly in models of CRPC.

Murine Xenograft Models of Castration-Resistant Prostate Cancer (e.g., VCaP Xenografts)

Murine xenograft models, particularly those using VCaP cells, have been utilized to assess the in vivo activity of this compound researchgate.netutupub.finih.govresearchgate.netascopubs.orgascopubs.orgcardiff.ac.ukasco.orgresearchgate.net. VCaP xenografts are relevant models for CRPC as they express high levels of AR and depend on androgen signaling for growth, mimicking aspects of human CRPC researchgate.netresearchgate.net. This compound has been tested in both intact and castrated (CRPC) VCaP xenograft models utupub.fi.

Reduction of Tumor Growth in Preclinical Xenograft Systems

In murine VCaP xenograft models, this compound has consistently demonstrated significant reduction in tumor growth researchgate.netutupub.finih.govresearchgate.netascopubs.orgascopubs.orgasco.orgresearchgate.net. In intact male nude mice bearing VCaP xenografts, oral administration of this compound significantly reduced tumor growth compared to vehicle-treated mice utupub.fi. In a CRPC VCaP model using orchidectomized animals, this compound also significantly inhibited tumor growth utupub.fi.

Studies have reported significant antitumor activity with this compound treatment. For instance, in one VCaP xenograft model, this compound showed a tumor growth inhibition of 66% ascopubs.org. In another study, this compound demonstrated significant antitumor activity that was reported to be better than single-agent enzalutamide or abiraterone, or their combination, in a VCaP xenograft model ascopubs.org. These findings highlight the potential of this compound to inhibit tumor progression in vivo by simultaneously blocking AR and inhibiting androgen synthesis researchgate.netnih.gov.

In Vivo ModelTreatment RegimenObserved EffectCitation
Murine VCaP Xenograft (Intact)Oral this compound (50mg/kg/day)Significantly reduced tumor growth utupub.fi
Murine VCaP Xenograft (CRPC)Oral this compound (60mg/kg/day with prednisone)Significantly inhibited tumor growth utupub.fi
Murine VCaP XenograftNot specified doseSignificant antitumor activity (66% inhibition) ascopubs.org
Murine VCaP XenograftThis compound vs. Enza, Abi, Enza+AbiSignificant antitumor activity, better than comparators ascopubs.org

Evaluation in Rodent Models of Androgen Biosynthesis and Androgen-Sensitive Tissues

In rodent models, this compound has demonstrated inhibitory effects on androgen biosynthesis and has impacted the weights of androgen-sensitive organs. In human chorionic gonadotropin-treated male rats, this compound inhibited adrenal and testicular steroid production researchgate.netnih.gov. Furthermore, in rats treated with leuprolide acetate (B1210297) (an LHRH agonist used to induce chemical castration), co-administration of this compound significantly and dose-dependently potentiated the suppression of circulating testosterone (B1683101) levels and decreased the weights of androgen-sensitive organs researchgate.netnih.govutupub.fi.

In a murine VCaP xenograft model, this compound significantly reduced tumor growth. Specifically, oral administration of this compound at 50 mg/kg once daily for 21 or 24 days significantly reduced the growth of intact VCaP tumors compared to vehicle-treated mice (p < 0.001) utupub.fi. In orchidectomized animals with CRPC VCaP tumors that had started to regrow, this compound (60 mg/kg/day) significantly inhibited tumor growth (p < 0.05) utupub.fi.

Studies in Primate Models for Steroid Production Modulation

Studies in sexually mature male cynomolgus monkeys have shown that this compound dose-dependently inhibits adrenal and testicular steroid production after a single oral dose researchgate.netnih.govutupub.fi. In these primates, this compound induced dose-dependent inhibition of both testosterone (T) and dehydroepiandrosterone (B1670201) (DHEA), which are secreted from the testicles and adrenals, respectively, following a single oral dose utupub.fiascopubs.org.

Investigations in Chemically Castrated Animal Models

In rats where chemical castration was induced by the LHRH agonist leuprolide acetate, this compound significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decreased the weight of androgen-sensitive organs researchgate.netnih.govutupub.fi. This potentiation was observed when this compound was administered orally for 14 days following a single dose of leuprolide acetate utupub.fi. Surgical castration was used in a group of rats for comparison utupub.fi.

Preclinical Pharmacodynamic Markers

Preclinical studies have evaluated several pharmacodynamic markers to assess the activity of this compound, including serum androgen levels, effects on PSA analogs, and impact on the pituitary-gonadal axis.

Modulation of Serum Androgen Levels (e.g., Testosterone, DHEA) in Animal Models

This compound has been shown to modulate serum androgen levels in animal models. In human chorionic gonadotropin-treated male rats, this compound inhibited adrenal and testicular steroid production, leading to suppressed circulating testosterone levels researchgate.netnih.gov. In sexually mature male cynomolgus monkeys, single oral doses of this compound (10-30 mg/kg) dose-dependently inhibited serum levels of testosterone and DHEA utupub.fiascopubs.org. After multiple days of dosing in monkeys, serum T and DHEA were markedly suppressed ascopubs.org. In rats chemically castrated with leuprolide acetate, co-administration of this compound significantly and dose-dependently suppressed testosterone production utupub.fi.

Animal ModelAndrogen MeasuredEffect of this compound TreatmentCitation
Human chorionic gonadotropin-treated male ratsTestosteroneInhibited adrenal and testicular steroid production, suppressed circulating levels researchgate.netnih.gov
Sexually mature male cynomolgus monkeysTestosterone, DHEADose-dependent inhibition of serum levels after single and multiple doses utupub.fiascopubs.org
Chemically castrated ratsTestosteroneSignificantly and dose-dependently suppressed production when co-administered with leuprolide acetate utupub.fi

Effects on Prostate-Specific Antigen (PSA) Analogs in Preclinical Studies

While the provided search results primarily discuss PSA levels in the context of human clinical trials researchgate.netcardiff.ac.uknih.govhelsinki.fi, and PSA is a marker in human prostate cancer, preclinical studies in animal models, particularly xenograft models using human prostate cancer cell lines, often evaluate tumor growth as a primary efficacy endpoint, which correlates with PSA changes in humans. The significant antitumor activity observed in the VCaP xenograft mouse model researchgate.netnih.govutupub.fiascopubs.orghelsinki.fiascopubs.orgresearchgate.net suggests a likely corresponding impact on human PSA or its analogs/indicators of tumor burden in these models, although direct measurement of PSA analogs in animal serum is not explicitly detailed in the provided snippets. The VCaP cell line itself expresses PSA utupub.fi.

Impact on Pituitary-Gonadal Axis Hormones in Animal Models

Studies in intact male mature monkeys evaluated the impact of this compound on pituitary-gonadal axis hormones. After multiple days of dosing with this compound, luteinizing hormone (LH) levels were increased. Changes in cortisol and aldosterone (B195564) were minimal ascopubs.org. In rats treated with leuprolide acetate and co-administered with this compound, the effects on the pituitary-gonadal axis were evaluated by analyzing serum concentrations of testosterone, LH, cortisol, estradiol, progesterone (B1679170), and ACTH utupub.fi.

Animal ModelPituitary-Gonadal Axis HormoneEffect of this compound Treatment (Multiple Doses)Citation
Intact male mature monkeysLHIncreased ascopubs.org
Intact male mature monkeysCortisol, AldosteroneMinimal changes ascopubs.org
Chemically castrated ratsLH, Cortisol, Estradiol, Progesterone, ACTHAnalyzed utupub.fi

Drug Discovery and Developmental Aspects of Odm 204

Medicinal Chemistry and Compound Design

The design of ODM-204 aimed to address the persistent challenge of androgen receptor (AR) signaling in CRPC, which can be driven by residual androgens synthesized within the tumor or adrenal glands, as well as AR overexpression and mutations. wikipedia.orgwikipedia.orgmims.comciteab.com

Discovery of Novel Nonsteroidal Scaffolds

This compound is characterized as a novel, orally administered, investigational nonsteroidal compound. wikipedia.orgmims.comnih.govwikipedia.orgwikipedia.orgwikidata.orgflybase.org The identification of such novel nonsteroidal scaffolds is a crucial step in drug discovery, seeking to move beyond steroidal structures that may have associated side effects or limitations. The discovery of this compound represents the identification of a compound with a dual mechanism of action from a nonsteroidal base. wikipedia.orgwikipedia.orgmims.com

Structure-Activity Relationship (SAR) Studies for Dual Inhibition

This compound was designed to act as a dual inhibitor, blocking the androgen receptor and inhibiting the CYP17A1 enzyme. wikipedia.orgwikipedia.orgmims.commims.com CYP17A1 is a key enzyme in the biosynthesis of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.orgmims.comnih.govmims.com By inhibiting CYP17A1, this compound is anticipated to dampen androgenic stimuli by reducing the formation of these steroids. wikipedia.orgwikipedia.orgmims.com Simultaneously, this compound blocks AR action with high affinity and specificity. wikipedia.orgwikipedia.orgmims.com

Preclinical data indicated that this compound exhibits potent antagonism of the AR, showing activity comparable to or higher than enzalutamide (B1683756) in some in vitro models. wikipedia.orgmims.com It also demonstrated activity similar to galeterone (B1683757) concerning CYP17A1 inhibition. mims.comwikipedia.org

Specific in vitro studies highlight the inhibitory potency of this compound:

Inhibition of androgen receptor: IC₅₀ of 80 nM. wikipedia.org

Inhibition of CYP17A1 enzyme: IC₅₀ of 22 nM. wikipedia.org

In prostate cancer cell lines such as VCaP and LNCaP, this compound inhibited androgen-induced proliferation. wikipedia.orgmims.com In LNCaP cells, this compound suppressed proliferation more efficiently than enzalutamide, abiraterone (B193195), or galeterone. mims.com In VCaP cells, this compound and enzalutamide showed comparable potency in inhibiting proliferation, while galeterone and abiraterone were less efficient. mims.com

The dual mechanism was intended to provide a more effective approach than targeting either pathway alone. nih.govwikipedia.org

Lead Optimization Strategies in the Development of this compound

This compound was a compound that progressed through the lead optimization phase in the drug discovery pipeline of its developer. wikidata.orgciteab.com Lead optimization is a critical stage where initial promising compounds are refined to enhance their pharmacological properties. mims.com

Preclinical studies showed that this compound inhibited tumor growth in murine VCaP CRPC xenograft models. wikipedia.orgwikipedia.orgmims.comnih.govwikipedia.org It also dose-dependently inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats after a single oral dose. wikipedia.orgwikipedia.orgmims.com Co-administration with an LHRH agonist in rats significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decrease in weights of androgen-sensitive organs. wikipedia.orgmims.com

Despite promising preclinical activity, the pharmacokinetic properties of this compound presented significant challenges during its development, ultimately preventing further progression. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.org This suggests that lead optimization efforts likely aimed to improve the absorption, distribution, metabolism, and excretion (ADME) characteristics of the molecule. Studies were conducted to evaluate the absorption properties of different formulations using in vitro dissolution tests, transit intestinal models, and physiologically based pharmacokinetic modeling, highlighting the challenges related to its poor solubility and potential for low or variable bioavailability due to its physicochemical properties. guidetopharmacology.org

Synthetic Methodologies for this compound Analogs

While the discovery and biological activity of this compound are documented, detailed information regarding the specific synthetic methodologies employed for the preparation of this compound or its direct analogs is not extensively available in the provided search results. The focus of the available literature is primarily on the compound's biological activity and its position in the drug development pipeline.

High-Throughput Screening and Computational Design Approaches for Androgen Pathway Inhibitors

High-throughput screening (HTS) and computational design approaches are widely utilized in modern drug discovery to identify and optimize compounds targeting various biological pathways, including the androgen pathway. HTS allows for the rapid evaluation of large libraries of chemical compounds against a specific target or cellular process. Computational methods, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, aid in the design, selection, and optimization of potential drug candidates based on their predicted interactions with biological targets.

Mechanisms of Resistance to Androgen Receptor Targeted Therapies and Preclinical Strategies Involving Odm 204

Preclinical Analysis of Androgen Receptor Alterations

Alterations in the androgen receptor itself are frequent drivers of resistance to AR-targeted agents. These alterations can lead to sustained AR signaling even in the presence of inhibitory drugs or low levels of androgens. Preclinical models are essential tools for studying these alterations and evaluating the activity of novel compounds like ODM-204.

Androgen Receptor Gene Amplification and Overexpression in Cell Lines

Amplification of the AR gene and subsequent overexpression of the AR protein are well-documented mechanisms of acquired resistance in CRPC. This increase in AR levels can enhance the sensitivity of cancer cells to low concentrations of residual androgens and potentially titrate out AR antagonists. mims.commims.comwikipedia.org

Preclinical studies evaluating this compound have utilized cell lines that exhibit AR gene amplification and overexpression, such as VCaP cells. wikipedia.org In vitro experiments demonstrated that this compound inhibited the proliferation of androgen-dependent VCaP cells. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgatomixresearch.comrxtremelabs.com Furthermore, in a murine VCaP xenograft model, this compound treatment significantly reduced tumor growth. wikipedia.orgwikipedia.orgwikipedia.orgatomixresearch.comrxtremelabs.com These findings suggest that this compound retains activity in preclinical models characterized by AR gene amplification and overexpression.

Table 1: Effect of this compound on Cell Proliferation in AR-Dependent Cell Lines

Cell LineAR StatusThis compound IC₅₀ (nM)Reference
LNCaPAR Mutation (T878A)170 wikipedia.org
VCaPAR Amplification/Overexpression280 wikipedia.org

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Acquired Androgen Receptor Mutations and Their Impact on this compound Activity in Preclinical Models

Acquired point mutations in the AR gene, particularly within the ligand-binding domain (LBD), can alter the receptor's specificity, leading to promiscuous activation by non-androgenic steroids or even converting antiandrogens into agonists. mims.comwikipedia.org

Preclinical studies have investigated the activity of this compound against several clinically relevant AR mutations. Data from these studies indicate that this compound was able to antagonize ARs with common mutations found in CRPC, including T878A (formerly T877A), W742L (formerly W741L), and F877L (formerly F876L). wikipedia.orgwikipedia.orgwikipedia.org The LNCaP cell line, which harbors the endogenous T878A AR mutation, was used in in vitro assessments, showing that this compound effectively suppressed androgen-induced cell proliferation in these cells. wikipedia.orgwikipedia.org These results highlight the potential of this compound to overcome resistance conferred by specific AR LBD mutations.

Table 2: In Vitro Activity of this compound Against Mutant Androgen Receptors

AR MutationThis compound IC₅₀ for Nuclear Translocation (nM)Reference
AR(T878A)95 wikipedia.org
AR(W742L)277 wikipedia.org
AR(F877L)6 wikipedia.org

Note: IC₅₀ values represent the concentration of this compound required to inhibit the nuclear translocation of the specified AR mutant by 50% in a cell-based assay.

Non-Androgen Receptor Mediated Adaptive Pathways in Preclinical Cancer Models

Beyond alterations in the AR itself, cancer cells can activate alternative signaling pathways to bypass AR signaling and promote growth and survival in a low-androgen environment.

Altered Intracrine Steroidogenesis in Preclinical Settings

Despite systemic androgen deprivation therapy, CRPC cells can maintain AR signaling through the increased synthesis of androgens within the tumor microenvironment, a process known as intracrine steroidogenesis. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The enzyme CYP17A1 plays a crucial role in this process by catalyzing key steps in the biosynthesis of androgens from cholesterol precursors. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgxenbase.org

This compound's dual mechanism of action, inhibiting both AR and CYP17A1, is particularly relevant to addressing resistance driven by intracrine steroidogenesis. Preclinical studies have demonstrated that this compound effectively inhibited CYP17A1 activity in vitro using human and rat testicular microsomes and a human adrenal cortex cell line. wikipedia.orgatomixresearch.com In vivo studies in animal models showed that this compound inhibited adrenal and testicular steroid production and suppressed testosterone (B1683101) levels. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgatomixresearch.comrxtremelabs.com This ability to reduce intratumoral androgen synthesis, coupled with direct AR antagonism, provides a preclinical rationale for this compound's potential to overcome resistance mediated by altered intracrine steroidogenesis.

Table 3: In Vitro Inhibition of CYP17A1 by this compound

EnzymeThis compound IC₅₀ (nM)Reference
CYP17A122 wikipedia.orgatomixresearch.com

Note: IC₅₀ value represents the concentration of this compound required to inhibit CYP17A1 enzymatic activity by 50% in vitro.

Preclinical Strategies to Circumvent Resistance with this compound

This compound is a novel, non-steroidal compound designed as a dual inhibitor of both the CYP17A1 enzyme and AR-mediated signaling at the receptor level. researchgate.netnih.govhelsinki.fiutupub.fi This dual mechanism of action represents a preclinical strategy to address key resistance pathways in CRPC by simultaneously blocking androgen production and AR activity. Preclinical studies have investigated the efficacy of this compound in relevant animal models of CRPC.

In vitro studies demonstrated that this compound is a potent inhibitor of both AR and CYP17A1. It exhibits high affinity binding to the AR and potent inhibitory activity against CYP17A1. ascopubs.orgascopubs.org Furthermore, this compound has shown the ability to antagonize ARs with common mutations found in CRPC, including F877L, W742L (also referred to as W741L), and T878A (also referred to as T877A). researchgate.netascopubs.orgnih.gov This activity against mutant ARs is particularly relevant for overcoming resistance mediated by these altered receptor forms.

Target/MutationAssay TypeResult (Ki or IC50)Citation
Wild Type ARBinding AffinityKi = 47 nM ascopubs.orgascopubs.org
Wild Type ARTransactivationIC50 = 80 nM utupub.fi
CYP17A1Inhibition (in vitro)IC50 = 22 nM ascopubs.orgascopubs.org
AR(T877A)TransactivationIC50 = 95 nM ascopubs.org
AR(W741L/W742L)TransactivationIC50 = 277 nM ascopubs.org
AR(F876L/F877L)TransactivationIC50 = 6 nM ascopubs.org

Preclinical in vivo studies using murine VCaP xenograft models, which are characterized by high AR expression and are sensitive to androgen deprivation, have demonstrated the antitumor activity of this compound. researchgate.nethelsinki.fiutupub.fiascopubs.orgnih.govcardiff.ac.uk In one study, this compound significantly reduced tumor growth in a VCaP xenograft model. utupub.finih.gov

Animal ModelTreatment GroupTumor Growth Inhibition (%)Citation
Murine VCaP XenograftThis compound (50 mg/kg/day)66% ascopubs.org

Co-administration Studies with Other Agents in Animal Models

The rationale for combining a CYP17A1 inhibitor with an AR antagonist is supported by the understanding that persistent AR activation in CRPC can be driven by residual androgens synthesized by CYP17A1. researchgate.netresearchgate.netnih.govhelsinki.fi this compound's dual mechanism inherently addresses this by both reducing androgen production and blocking the receptor.

Investigation of Sequential Treatment Regimens in Preclinical Models

Based on the currently available preclinical data from the provided sources, detailed investigations specifically focused on sequential treatment regimens involving this compound and other agents in preclinical models were not described. Preclinical studies primarily reported on the effects of this compound as a single agent or in co-administration to evaluate its dual mechanism of action and potential to overcome resistance.

Comparative Preclinical Research of Odm 204

Comparison with First-Generation Androgen Receptor Antagonists (e.g., Bicalutamide) in Preclinical Models

First-generation antiandrogens, such as bicalutamide (B1683754), function by inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby interrupting the androgen-dependent cellular cascade that promotes prostate cancer growth jhoponline.com. However, in the context of CRPC, mechanisms like AR overexpression and gene mutations can lead to these first-generation agents exhibiting agonist activity jhoponline.com. While direct, detailed preclinical comparisons of ODM-204 specifically against bicalutamide are not extensively highlighted in the provided information, the superior preclinical efficacy demonstrated by second-generation AR inhibitors (discussed in Section 6.2) compared to bicalutamide provides context ascopubs.org. The dual mechanism of this compound, combining AR antagonism with CYP17A1 inhibition, addresses both the receptor level and androgen synthesis, offering a potentially broader inhibition of the androgen axis compared to agents solely targeting the AR like bicalutamide.

Comparison with Second-Generation Androgen Receptor Antagonists (e.g., Enzalutamide (B1683756), Apalutamide (B1683753), Darolutamide) in Preclinical Models

Second-generation AR antagonists, including enzalutamide, apalutamide, and darolutamide (B1677182), represent advancements over first-generation agents, exhibiting higher AR binding affinity and more potent inhibition of AR signaling functions such as nuclear translocation and DNA binding jhoponline.com.

Preclinical comparisons have been made between this compound and enzalutamide. This compound has been shown to block AR action to a similar degree as enzalutamide utupub.fi. In in vitro proliferation assays using prostate cancer cell lines, this compound demonstrated superior efficacy in suppressing androgen-induced proliferation in LNCaP cells compared to enzalutamide, abiraterone (B193195), and galeterone (B1683757) utupub.fi. In VCaP cells, another androgen-dependent prostate cancer cell line, this compound and enzalutamide exhibited comparable potency in inhibiting proliferation utupub.fi. One preclinical study indicated that this compound demonstrates potent antagonism of the AR, showing higher potency than enzalutamide researchgate.net.

Furthermore, this compound has shown the ability to antagonize AR with common mutations found in CRPC, including F877L, W742L, and T878A researchgate.netresearchgate.netnih.gov. This activity against mutated AR forms is a critical aspect differentiating newer AR-targeting agents and contributes to overcoming resistance mechanisms.

While darolutamide (ODM-201) is noted to have higher AR affinity than enzalutamide or apalutamide and superior preclinical efficacy compared to enzalutamide and bicalutamide mdpi.comjhoponline.comascopubs.org, this compound's differentiation lies in its dual targeting of both AR and CYP17A1, a mechanism distinct from these predominantly AR-focused second-generation antagonists.

The following table summarizes some of the comparative in vitro proliferation data:

CompoundLNCaP Cell Proliferation IC50 (nM)VCaP Cell Proliferation IC50 (nM)
This compound200260
Enzalutamide880315
Abiraterone13009000
Galeterone26002000

Comparison with CYP17A1 Inhibitors (e.g., Abiraterone, Galeterone) in Preclinical Models

CYP17A1 inhibitors, such as abiraterone, target the enzyme responsible for crucial steps in androgen biosynthesis in the adrenals and intratumoral tissue mdpi.com. Abiraterone potently inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 mdpi.com. Galeterone is another compound with CYP17 inhibition activity, particularly potent against 17,20-lyase, and also exhibits AR antagonism and promotes AR degradation ascopubs.orgresearchgate.net.

This compound is a dual inhibitor of both CYP17A1 and AR utupub.finih.govmdpi.comresearchgate.nethelsinki.firesearchgate.net. Preclinical studies have compared its CYP17A1 inhibitory activity to that of abiraterone and galeterone. In human testicular microsomes, the IC50 values for inhibiting CYP17A1-mediated hydroxylation were reported as 22 nM for this compound, 1.3 nM for abiraterone, and 9 nM for galeterone utupub.fi. This indicates that abiraterone is a more potent inhibitor of CYP17A1 enzymatic activity in this specific assay compared to this compound and galeterone, while this compound and galeterone show similar potency utupub.fihelsinki.fi.

Beyond enzymatic inhibition, the functional impact on cell proliferation and tumor growth has been evaluated. In LNCaP cell proliferation assays, this compound was more efficient than abiraterone or galeterone utupub.fi. In a murine VCaP xenograft model, oral administration of this compound significantly reduced tumor growth compared to vehicle-treated mice. In a similar setting, abiraterone acetate (B1210297) failed to show efficacy in this model utupub.fi.

The dual mechanism of this compound, combining CYP17A1 inhibition with direct AR blockade, differentiates it from pure CYP17A1 inhibitors like abiraterone and may contribute to its efficacy in models where androgen synthesis is suppressed but AR signaling persists.

The following table presents CYP17A1 inhibitory activity (IC50) in human testicular microsomes:

CompoundCYP17A1 Inhibition IC50 (nM)
This compound22
Abiraterone1.3
Galeterone9

Future Directions and Advanced Methodologies in Odm 204 Research

Development of Novel Preclinical Models for Enhanced Translational Relevance

The selection of appropriate preclinical models is paramount for accurately assessing the potential efficacy and mechanisms of action of novel anticancer agents like ODM-204. Traditional two-dimensional cell cultures and standard xenograft models have provided foundational data, but more complex and physiologically relevant models are being developed to better recapitulate the tumor microenvironment and patient heterogeneity observed in CRPC. rjonco.com

Organoid Models for Prostate Cancer Research

Organoid models represent a significant advancement in preclinical research, offering three-dimensional culture systems that mimic the architecture and cellular diversity of the original tumor. These models can be derived from patient tissues, allowing for the study of individual patient responses to therapies. cardiff.ac.uk Applying organoid technology to prostate cancer research involving this compound could provide a more accurate platform for evaluating its effects on tumor growth, survival, and heterogeneity in a context more closely resembling the human tumor environment compared to conventional cell lines.

Patient-Derived Xenograft (PDX) Models in this compound Evaluation

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunocompromised mice, are valuable tools for preclinical evaluation. rjonco.comascopubs.org These models maintain many of the characteristics of the original human tumor, including its histological features, genetic alterations, and heterogeneity. rjonco.com Studies utilizing PDX models have been instrumental in evaluating the antitumor properties of this compound in vivo, demonstrating significant tumor growth inhibition in a murine VCaP xenograft model. utupub.firesearchgate.netascopubs.org Further research using a wider range of PDX models, representing the diverse spectrum of CRPC subtypes and resistance mechanisms, could provide critical insights into which patient populations are most likely to benefit from this compound treatment and help identify potential biomarkers of response or resistance.

Preclinical Antitumor Activity of this compound in VCaP Xenograft Model

Model TypeTreatment GroupTumor Growth Inhibition (%)Reference
Murine VCaP XenograftThis compound66% ascopubs.org

Advanced Analytical Methodologies for Compound Characterization in Research

Precise characterization of this compound and its effects within biological systems requires sophisticated analytical techniques. Advanced methodologies are essential for understanding its pharmacokinetic profile, metabolic fate, and interactions with its molecular targets.

Application of Mass Spectrometric Methods in Metabolomics Research

Mass spectrometry (MS) plays a crucial role in the characterization of small molecules like this compound and in metabolomics research, which involves the comprehensive study of metabolites within a biological system. helsinki.fidntb.gov.uaupenn.edu LC-MS/MS and GC-MS/MS methods have been developed and applied to analyze steroid hormones and their metabolites in various biological samples, including prostate cancer xenografts. researchgate.netbioscientifica.com These methods are valuable for simultaneously measuring multiple steroids and their metabolites, providing insights into androgen biosynthesis and metabolic pathways in prostate cancer before and after drug interventions. researchgate.netbioscientifica.com Applying advanced mass spectrometric methods in metabolomics studies involving this compound can help delineate how the compound impacts steroidogenesis and other metabolic pathways in tumor cells and the tumor microenvironment, potentially revealing novel mechanisms of action or resistance.

Structural Biology Approaches for Androgen Receptor-ODM-204 Complexes

Understanding the precise interaction between this compound and the androgen receptor at the molecular level is critical for elucidating its mechanism of action and for the rational design of potentially improved compounds. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide high-resolution three-dimensional structures of the AR ligand-binding domain in complex with this compound. nih.govdntb.gov.ua Such structural information can reveal the specific binding site, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and how this compound binding induces conformational changes in the receptor that affect its activity. While the provided search results highlight this compound's high affinity for AR and its ability to inhibit AR nuclear translocation and the transactivation of AR mutants, detailed structural studies of the AR-ODM-204 complex would offer deeper insights into these interactions. ascopubs.orgascopubs.orgresearchgate.netnih.govmedkoo.com

Binding Affinity and Inhibitory Potency of this compound

TargetAssay TypeValueUnitReference
Wild-type ARBinding Affinity (Ki)47nM ascopubs.orgascopubs.org
CYP17A1Inhibitory Potency (IC50)22nM ascopubs.orgascopubs.orgmedchemexpress.com
AR(T877A)Inhibition of Transactivation (IC50)95nM ascopubs.org
AR(W741L)Inhibition of Transactivation (IC50)277nM ascopubs.org
AR(F876L)Inhibition of Transactivation (IC50)6nM ascopubs.org
LNCaP CellsCell Proliferation Inhibition (IC50)170 or 200nM utupub.fiascopubs.org
VCaP CellsCell Proliferation Inhibition (IC50)280 or 260nM utupub.fiascopubs.org

Exploration of this compound in Combination with Other Investigational Agents in Preclinical Studies

Given the heterogeneous nature of CRPC and the eventual development of resistance to monotherapies, exploring this compound in combination with other investigational agents is a critical area of preclinical research. Combining agents with distinct mechanisms of action may offer synergistic effects, overcome resistance pathways, and improve therapeutic outcomes. Preclinical studies investigating combinations of this compound with other targeted therapies, such as inhibitors of other signaling pathways implicated in prostate cancer progression (e.g., PI3K/AKT/mTOR pathway) or agents targeting DNA repair mechanisms (e.g., PARP inhibitors), could identify promising new treatment strategies. mdpi.commdpi.com While the provided information highlights this compound's dual mechanism of action as a potential advantage utupub.firesearchgate.netnih.gov, preclinical data on specific combinations with other investigational agents were not extensively detailed in the search results. Future preclinical studies are needed to systematically evaluate such combinations, assess their efficacy, and investigate the underlying mechanisms of synergy.

Synergistic Inhibition with Kinase Inhibitors in Preclinical Models

Preclinical research has explored the potential for synergistic inhibition when combining this compound with kinase inhibitors. While specific detailed research findings on synergistic inhibition of this compound with kinase inhibitors were not extensively detailed in the provided search results, the concept of combining AR inhibitors with other targeted therapies, including those affecting signaling pathways, is a recognized area of investigation in CRPC. Resistance mechanisms in prostate cancer often involve the activation of bypassing pathways, suggesting that targeting multiple pathways simultaneously could overcome limitations of single-agent therapies nih.gov.

Studies in other cancer types have demonstrated preclinical synergism between BET inhibitors, a class of compounds that can affect gene expression and signaling pathways, and various kinase inhibitors, such as ALK, BTK, CDK, and PI3K inhibitors aacrjournals.org. This suggests a potential rationale for exploring similar combinations with AR inhibitors like this compound in prostate cancer models, although specific data for this compound in this context were not retrieved.

Combination with Immunotherapies in Preclinical Tumor Models

Combining AR inhibitors with immunotherapies is another area of preclinical investigation in CRPC. While direct studies combining this compound with immunotherapies were not found in the provided snippets, the broader concept of combining androgen signaling inhibition with immunotherapy in prostate cancer models has shown promise. A preclinical investigation demonstrated that CRPC may respond well to a combination treatment involving immune checkpoint blockade and therapies targeting myeloid-derived suppressor cells (MDSCs) oncology-central.com. This study, conducted in a chimeric mouse model, observed "modest efficacy" with the combination of anti-CTLA4 and anti-PD1 checkpoint inhibitors and noted that targeting MDSCs alone also had minimal antitumor capabilities oncology-central.com. However, the combination of checkpoint blockade and MDSC-targeted therapy showed a striking response in both primary and metastatic CRPC mouse models oncology-central.com. This highlights the potential for immunotherapy combinations in CRPC and suggests that exploring such strategies alongside AR inhibitors like this compound could be a valuable research direction.

Elucidation of Broader Biological Contexts of this compound Action Beyond Prostate Cancer in Preclinical Settings

This compound's primary focus in the provided research is on castration-resistant prostate cancer due to its dual inhibition of AR and CYP17A1, key drivers in this disease mdpi.comnih.govresearchgate.net. The compound's mechanism of action directly targets the androgen signaling axis, which is particularly relevant in prostate cancer.

While the search results predominantly discuss this compound in the context of prostate cancer, the involvement of AR and CYP17A1 in other biological processes or potential roles in other hormone-sensitive cancers could theoretically broaden the scope of this compound research. However, no specific preclinical data on this compound's action in biological contexts or cancer types beyond prostate cancer were found in the provided information. The research heavily emphasizes its utility in dampening androgenic stimuli and blocking AR, which are directly linked to prostate cancer progression nih.gov.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming the drug discovery process, aiming to increase effectiveness, lower costs, and improve success rates bpasjournals.com. AI and ML are being applied across various stages, including target identification, drug design acceleration, and optimization bpasjournals.comresearchgate.net.

While no specific studies detailing the direct application of AI or ML in the discovery or optimization of this compound were present in the provided search results, the broader field of drug discovery is actively utilizing these technologies. ML-driven quantitative structure-activity relationship (QSAR) approaches have improved virtual screening in molecule design, and generative models are being used for de novo drug design arxiv.org. Frameworks utilizing machine learning, such as Fragment-based Objective Molecule Optimization (FOMO), are being developed to optimize drug-like molecules by improving their properties researchgate.net. These advancements in AI and ML methodologies in drug discovery suggest their potential applicability in future research involving compounds like this compound, for tasks such as identifying potential synergistic combinations, predicting efficacy in different biological settings, or optimizing its molecular structure for improved properties.

Q & A

Q. What is the molecular mechanism of ODM-204 in targeting androgen receptor (AR) signaling and CYP17A1 enzyme activity?

this compound acts as a non-steroidal dual inhibitor, competitively binding to AR to block transcriptional activity (IC50 = 80 nM) and inhibiting CYP17A1-mediated steroidogenesis (IC50 = 22 nM) . Preclinical studies demonstrate its efficacy in suppressing androgen-dependent prostate cancer cell proliferation (e.g., LNCaP and VCaP lines) and reducing tumor growth in VCaP xenograft models . Methodologically, AR antagonism can be validated via luciferase reporter assays, while CYP17A1 inhibition is measured using enzymatic activity assays with radiolabeled substrates .

Q. How do in vitro and in vivo models validate this compound’s efficacy in castration-resistant prostate cancer (CRPC)?

In vitro, this compound’s anti-proliferative effects are tested using androgen-sensitive cell lines (e.g., LNCaP) cultured in steroid-depleted media to mimic castration resistance. Dose-response curves (e.g., IC50 values) and Western blotting for AR target genes (e.g., PSA) confirm mechanism-specific activity . In vivo, subcutaneous VCaP xenografts in immunodeficient mice are treated orally with this compound, with tumor volume monitored via caliper measurements and serum PSA levels quantified via ELISA .

Q. What are the key pharmacokinetic (PK) parameters of this compound in preclinical models?

In rodents and non-human primates, this compound exhibits dose-dependent suppression of adrenal and gonadal steroidogenesis, measured via LC-MS/MS quantification of serum androgens (e.g., testosterone, DHEA). Oral bioavailability and half-life are determined using plasma concentration-time profiles, with AUC and Cmax calculations . However, phase I clinical trials revealed unresolved PK challenges (e.g., variable absorption), which stalled further development .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s preclinical efficacy and clinical pharmacokinetic limitations?

The discrepancy arises from interspecies metabolic differences and formulation issues. To address this, researchers should:

  • Conduct comparative metabolite profiling across species using mass spectrometry .
  • Optimize drug formulations (e.g., nanoemulsions) to enhance bioavailability in human trials .
  • Validate PK/PD models with humanized liver mouse models to better predict clinical outcomes .

Q. What methodologies are recommended for studying this compound in combination therapies (e.g., with abiraterone or enzalutamide)?

Synergy studies require:

  • Dose-matrix experiments : Test this compound alongside AR-axis inhibitors (e.g., enzalutamide) in CRPC cell lines, using Chou-Talalay combination index analysis .
  • In vivo co-administration : Use patient-derived xenograft (PDX) models with sequential or concurrent dosing, monitoring tumor regression and serum androgen rebound via LC-MS/MS .
  • Resistance profiling : Perform RNA-seq on treated tumors to identify compensatory pathways (e.g., glucocorticoid receptor upregulation) .

Q. How should researchers design experiments to analyze this compound’s impact on non-classical AR signaling pathways?

  • Transcriptomic profiling : Perform RNA-seq or single-cell sequencing on this compound-treated cells to identify AR splice variants (e.g., AR-V7) or off-target pathways .
  • Chromatin immunoprecipitation (ChIP) : Validate AR occupancy at canonical (e.g., PSA enhancer) and non-canonical genomic loci .
  • Functional assays : Test this compound in models with AR mutations (e.g., T878A) to assess binding affinity via surface plasmon resonance (SPR) .

Q. What data management strategies are critical for ensuring reproducibility in this compound studies?

  • FAIR principles : Annotate datasets (e.g., RNA-seq, PK profiles) with metadata compliant with ISA-Tab standards .
  • Version control : Use platforms like GitHub to track experimental protocols and analysis scripts .
  • Preclinical transparency : Publish negative results (e.g., failed PK optimization trials) in repositories like Zenodo to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.